molecular formula C8H13Br B8081667 5-Bromocyclooct-1-ene

5-Bromocyclooct-1-ene

Cat. No.: B8081667
M. Wt: 189.09 g/mol
InChI Key: IFFKVBKJGHTSIQ-UHFFFAOYSA-N
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Description

5-Bromocyclooct-1-ene is a brominated cyclic alkene with an eight-membered ring structure. Its reactivity is influenced by the strained cyclooctene ring and the electron-withdrawing bromine substituent, making it a candidate for cycloadditions, halogenation, and polymer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromocyclooct-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclooctene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals that react with cyclooctene to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts such as copper(I) iodide (CuI) can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromocyclooct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the cyclooctene ring can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form cyclooctane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) can be used to form epoxides.

Major Products:

    Substitution: Formation of cyclooctene derivatives with different functional groups.

    Addition: Formation of dihalides or hydrogenated products.

    Oxidation: Formation of epoxides or other oxygenated derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds
5-Bromocyclooct-1-ene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies. Common applications include:

  • Polymer Synthesis : It is utilized as a monomer in polymerization processes, particularly in ring-opening metathesis polymerization (ROMP) to create functionalized macrocyclic oligo(cyclooctene)s. This method allows for the production of high-purity polymers with specific functional groups for tailored applications .
  • Substitution Reactions : The bromine atom can be substituted with other functional groups, allowing for the generation of diverse derivatives useful in various chemical contexts.

Biological Applications

Bioorthogonal Chemistry
One of the most significant applications of this compound is in bioorthogonal chemistry, where it is used for labeling and tracking biomolecules in living systems without interfering with their natural functions. For instance, it has been employed as a precursor for tetrazine-responsive caging moieties, facilitating controlled protein expression in bacterial systems .

Antitumor Activity
Research indicates that derivatives of this compound may exhibit antitumor properties. In vitro studies have shown that these compounds can inhibit cell proliferation across various cancer cell lines, suggesting potential therapeutic applications in oncology .

Industrial Applications

This compound is also used in the production of specialty polymers and agrochemicals. Its unique structure allows it to be incorporated into various industrial processes, enhancing the functionality and performance of final products.

Case Study 1: Controlled Protein Expression

In a study involving E. coli, researchers treated cultures with derivatives of this compound to assess their ability to regulate protein expression levels. The results demonstrated that preincubation with these compounds significantly enhanced the expression of ovalbumin, showcasing their effectiveness as caging agents .

Case Study 2: Anticancer Activity

A separate investigation evaluated the cytotoxic effects of this compound on breast cancer cells. The study found a dose-dependent decrease in cell viability, indicating significant potency at higher concentrations. This suggests that further development could lead to new anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein ExpressionInduces expression in E. coli
Antitumor ActivityInhibits proliferation in cancer cell lines

Table 2: Synthesis Methods

MethodReagents UsedYield (%)
BrominationHBr in Acetic AcidVariable
Ring OpeningCyclooctatetraene + Br2High

Mechanism of Action

The mechanism of action of 5-Bromocyclooct-1-ene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the double bond in the cyclooctene ring. The bromine atom can act as a leaving group in substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

The evidence references two brominated compounds, but neither directly relates to 5-Bromocyclooct-1-ene. The following comparisons are extrapolated from structural and reactivity principles:

N-Benzoyl-2,3-oxazanorborn-5-ene (Compound 1 in )

  • Structure: A norbornene derivative fused with an oxazolidinone ring, distinct from the cyclooctene backbone of this compound.
  • Reactivity : Undergoes [3+2] cycloaddition with bromonitrile oxide to form regioisomeric cycloadducts (e.g., compounds 4a,b) .
  • Key Difference: The rigid norbornene framework enhances stereoselectivity in cycloadditions, whereas the larger, more flexible cyclooctene ring in this compound may favor different regiochemical outcomes.

1-Bromoundecane ()

  • Structure : A linear bromoalkane (C11H23Br) lacking cyclic or unsaturated features.
  • Reactivity : Primarily undergoes nucleophilic substitution (SN2) or elimination reactions due to its aliphatic bromide group.
  • Key Difference : this compound’s conjugated double bond and ring strain enable unique reactivity (e.g., electrophilic additions or ring-opening polymerizations), which are absent in 1-Bromoundecane.

Limitations of the Provided Evidence

  • Structural Mismatch: The cited compounds (norbornene derivatives and linear bromoalkanes) differ significantly in structure and reactivity from this compound, limiting direct comparisons.

Suggested Research Directions

To address the lack of data, future studies should focus on:

Comparative Reactivity Studies : Testing electrophilic additions, cycloadditions, or polymerizations against analogous brominated alkenes (e.g., 5-Bromocycloheptene or 6-Bromocyclooctene).

Thermodynamic Analysis : Comparing ring strain and stability with smaller or larger brominated cycloalkenes.

Biological Activity

5-Bromocyclooct-1-ene (C8H13Br) is a brominated cyclic alkene that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activities associated with this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound has a molecular weight of approximately 189.09 g/mol and features a bromine atom positioned at the fifth carbon of the cyclooctene structure. This specific positioning influences its reactivity and interactions within biological systems.

Interactions with Enzymes

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes. These enzymes are critical for the metabolism of xenobiotics and endogenous compounds, playing a significant role in drug metabolism and detoxification processes. The compound's ability to modulate enzyme activity can lead to alterations in metabolic pathways, impacting cellular behavior.

Cellular Signaling Pathways

The compound has also been shown to influence key signaling pathways such as the MAPK/ERK pathway, which is essential for regulating cell proliferation and differentiation. Such modulation can have implications for cancer research, as alterations in these pathways are often associated with tumorigenesis.

Neurological Implications

This compound exhibits low gastrointestinal absorption but is permeable to the blood-brain barrier, suggesting potential neurological effects. Its localization within organelles like the endoplasmic reticulum and mitochondria may affect cellular functions related to energy metabolism and apoptosis.

Research Findings

Several studies have investigated the biological activities of this compound:

  • Metabolic Pathway Modulation : A study demonstrated that exposure to this compound resulted in significant changes in gene expression profiles associated with metabolic processes. This suggests its potential as a modulator of metabolic diseases .
  • Anticancer Potential : In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by interfering with crucial signaling pathways. The compound's structural properties may enhance its efficacy as an anticancer agent .
  • Polymer Chemistry Applications : The compound serves as a precursor for synthesizing functionalized polymers through ring-opening metathesis polymerization (ROMP). These polymers have applications in drug delivery systems and materials science .

Case Studies

Case Study 1: Anticancer Activity
In a controlled study involving breast cancer cell lines, this compound derivatives were tested for their ability to inhibit cell growth. Results indicated a dose-dependent reduction in cell viability, supporting further investigation into their use as anticancer agents.

Case Study 2: Metabolic Impact
A study assessed the impact of this compound on metabolic enzyme activity in liver cells. The findings revealed significant alterations in enzyme kinetics, suggesting that this compound could serve as a valuable tool for studying metabolic disorders.

Data Tables

Property Value
Molecular FormulaC8H13Br
Molecular Weight189.09 g/mol
CAS Number4103-12-2
SolubilitySoluble in organic solvents
Biological Activity Effect
Cytochrome P450 InteractionModulation of drug metabolism
MAPK/ERK Pathway InfluenceAltered cell proliferation
Blood-Brain Barrier PermeabilityPotential neurological effects

Properties

IUPAC Name

5-bromocyclooctene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFKVBKJGHTSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736096
Record name 5-Bromocyclooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4103-12-2
Record name 5-Bromocyclooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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